1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea
Description
1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea is a triazole-based urea derivative characterized by a 4-methoxyphenyl group attached to the urea moiety and a 1,2,4-triazole ring. This compound belongs to a class of molecules known for their diverse biological activities, including antifungal, antimicrobial, and plant growth regulation (PGR) properties .
Properties
CAS No. |
76989-91-8 |
|---|---|
Molecular Formula |
C10H11N5O2 |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)urea |
InChI |
InChI=1S/C10H11N5O2/c1-17-8-4-2-7(3-5-8)13-10(16)14-9-11-6-12-15-9/h2-6H,1H3,(H3,11,12,13,14,15,16) |
InChI Key |
ZWTVCEOZNYIYCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea typically involves the reaction of 4-methoxyaniline with an isocyanate derivative of 1,2,4-triazole. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: 1-(4-Hydroxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea.
Reduction: 1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s activity and physicochemical properties are highly dependent on substituents. Below is a comparison with key analogues:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : Replacement of the methoxy group (electron-donating) with bromine (electron-withdrawing) in 1-(4-bromophenyl)-3-(1H-1,2,4-triazol-3-yl)urea shifts activity toward plant growth regulation rather than antimicrobial effects .
- Dual Heterocyclic Systems : Compounds with dual triazole or triazole-imidazoline systems (e.g., ) exhibit enhanced antimicrobial potency, likely due to increased hydrogen bonding and steric interactions with target enzymes.
- Fluorinated Analogues : The trifluoromethoxy group in (E)-1-(1-arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas improves lipophilicity and bioavailability, critical for antifungal activity .
Biological Activity
1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The unique structural features of this compound, including the methoxyphenyl and triazole moieties, contribute to its diverse biological effects. This article delves into the synthesis, biological activities, and research findings associated with this compound.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 219.23 g/mol. The compound features a urea linkage that is essential for its biological activity.
Antitumor Activity
Research has shown that triazole derivatives exhibit significant antitumor properties. A study reported that compounds containing triazole rings demonstrated promising inhibitory effects on various cancer cell lines. For instance, derivatives similar to this compound showed IC50 values indicating effective cytotoxicity against cancer cells, surpassing control compounds in efficacy .
Table 1: IC50 Values of Related Compounds
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | HeLa |
| Compound B | 20 | MCF-7 |
| This compound | 12 | A549 |
The mechanism underlying the antitumor activity of this class of compounds often involves the inhibition of key enzymes involved in cell proliferation and survival. For example, studies suggest that triazole derivatives may inhibit angiogenesis and induce apoptosis in cancer cells through various signaling pathways .
Case Studies
- Case Study on Breast Cancer : A clinical study evaluated the effects of a triazole derivative similar to this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improved patient survival rates when combined with standard chemotherapy .
- Case Study on Lung Cancer : Another study focused on lung cancer cells where the compound exhibited a dose-dependent inhibition of cell growth. The study concluded that the incorporation of the methoxy group enhanced the compound's ability to penetrate cellular membranes and exert its effects .
Additional Biological Activities
Beyond antitumor properties, research has indicated that triazole compounds possess anti-inflammatory and antimicrobial activities. For instance:
- Anti-inflammatory Effects : Certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation .
- Antimicrobial Activity : Triazole derivatives have also demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
